

physical and chemical properties of methyl 3- iodo-1H-indole-6-carboxylate

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Compound of Interest

Compound Name: methyl 3-*iodo*-1*H*-indole-6-carboxylate

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An In-depth Technical Guide to Methyl 3-*iodo*-1*H*-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-*iodo*-1*H*-indole-6-carboxylate is a halogenated derivative of the indole scaffold, a core structure in numerous biologically active compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing upon computed data and experimental findings for closely related analogs due to the limited availability of specific experimental data for the title compound. This document also outlines a plausible synthetic route with a detailed experimental protocol, based on established methodologies for indole chemistry. Furthermore, this guide includes spectral data for analogous compounds to aid in the characterization of **methyl 3-*iodo*-1*H*-indole-6-carboxylate**. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.

Physical and Chemical Properties

There is a notable absence of experimentally determined physical properties for **methyl 3-*iodo*-1*H*-indole-6-carboxylate** in publicly accessible literature. However, computational

predictions from reputable sources such as PubChem provide valuable insights into its molecular characteristics.[\[1\]](#)

Computed Physical and Chemical Properties

The following table summarizes the computed physicochemical properties of **methyl 3-iodo-1H-indole-6-carboxylate**.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ INO ₂	PubChem [1]
Molecular Weight	301.08 g/mol	PubChem [1]
XLogP3	2.6	PubChem [1]
Hydrogen Bond Donor Count	1	PubChem [1]
Hydrogen Bond Acceptor Count	2	PubChem [1]
Rotatable Bond Count	1	PubChem [1]
Exact Mass	300.95998 Da	PubChem [1]
Monoisotopic Mass	300.95998 Da	PubChem [1]
Topological Polar Surface Area	42.1 Å ²	PubChem [1]
Heavy Atom Count	14	PubChem [1]

Experimental Properties of Analogous Compounds

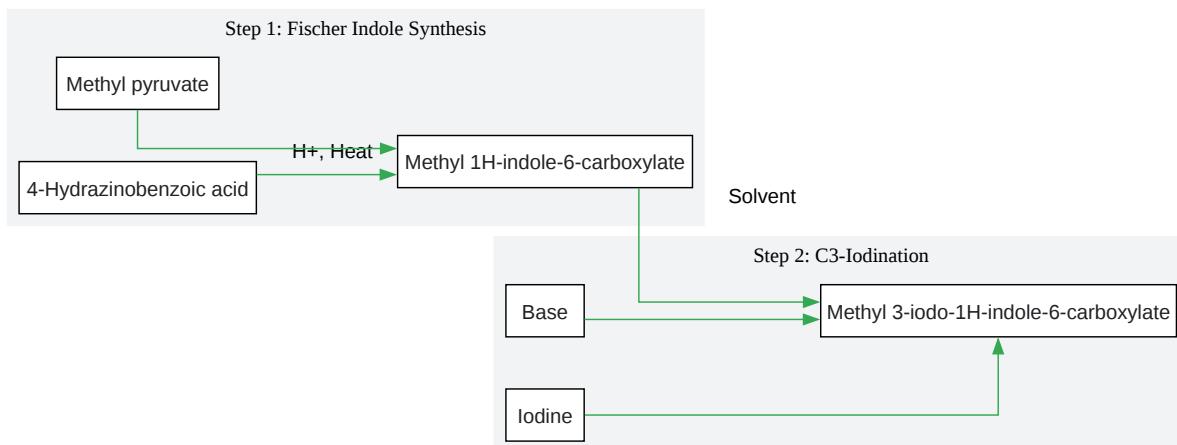
To provide a practical reference, the following table includes experimentally determined melting points for structurally similar indole derivatives. These values suggest that **methyl 3-iodo-1H-indole-6-carboxylate** is likely a solid at room temperature with a relatively high melting point.

Compound	Melting Point (°C)	Source
Methyl 5-iodo-1H-indole-3-carboxylate	184 - 185	[2]
Methyl 6-chloro-5-iodo-1H-indole-3-carboxylate	198 - 199	[2]
Methyl 5-iodo-6-methyl-1H-indole-3-carboxylate	194 - 195	[2]
Ethyl 5-iodo-1H-indole-3-carboxylate	142 - 143	[2]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **methyl 3-iodo-1H-indole-6-carboxylate** is not readily available in the scientific literature. However, a plausible synthetic route can be devised based on well-established methods for the synthesis and functionalization of indoles. A likely two-step synthesis would involve the Fischer indole synthesis to create the indole-6-carboxylate core, followed by regioselective iodination at the C3 position.

Proposed Synthetic Pathway

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A proposed two-step synthesis of **methyl 3-iodo-1H-indole-6-carboxylate**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on general methods for Fischer indole synthesis and subsequent iodination.

Step 1: Synthesis of Methyl 1H-indole-6-carboxylate

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydrazinobenzoic acid (1 equivalent) and a suitable acidic catalyst (e.g., polyphosphoric acid or sulfuric acid in ethanol).
- **Addition of Reagents:** Add methyl pyruvate (1.1 equivalents) to the mixture.
- **Reaction Conditions:** Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

- Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of **Methyl 3-iodo-1H-indole-6-carboxylate**

- Reaction Setup: Dissolve methyl 1H-indole-6-carboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a flask protected from light.
- Addition of Reagents: Add a base (e.g., potassium hydroxide or sodium bicarbonate, 1.2 equivalents) to the solution. Subsequently, add a solution of iodine (1.1 equivalents) and potassium iodide (1.1 equivalents) in the same solvent dropwise at 0 °C.
- Reaction Conditions: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
- Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
- Extraction: Extract the mixture with an organic solvent like ethyl acetate (3 x 50 mL).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The final product can be purified by recrystallization or column chromatography.

Spectroscopic Data of an Analogous Compound: **Methyl 5-iodo-1H-indole-3-carboxylate**

While specific spectral data for **methyl 3-iodo-1H-indole-6-carboxylate** is not available, the data for its isomer, methyl 5-iodo-1H-indole-3-carboxylate, can provide a useful reference for

structural elucidation.[2]

NMR and Mass Spectrometry Data of Methyl 5-iodo-1H-indole-3-carboxylate

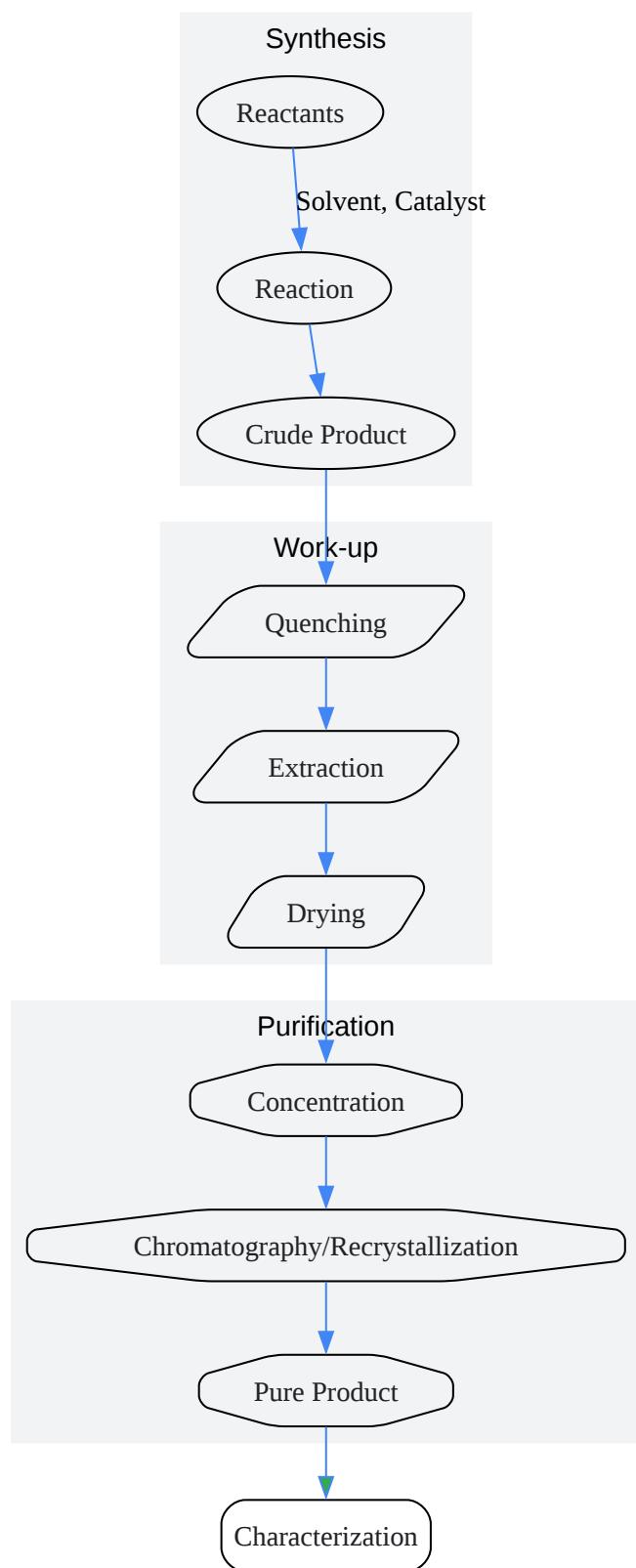
Data Type	Spectral Data
^1H NMR (400 MHz, DMSO-d ₆)	δ 8.33 (s, 1H), 8.09 (s, 1H), 7.47 (d, J = 8.2 Hz, 1H), 7.35 (d, J = 8.4 Hz, 1H), 3.81 (s, 3H)
^{13}C NMR (101 MHz, DMSO-d ₆)	δ 164.5, 135.6, 133.4, 130.5, 128.8, 128.2, 115.0, 105.7, 85.9, 50.9
HRMS (ESI)	m/z calculated for C ₁₀ H ₈ INNaO ₂ [M+Na] ⁺ : 323.9492; found 323.9490

Biological Activity

Currently, there is no published research on the biological activity or the implication in any signaling pathways of **methyl 3-iodo-1H-indole-6-carboxylate**. However, the indole nucleus is a well-known privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of a halogen atom, such as iodine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, **methyl 3-iodo-1H-indole-6-carboxylate** represents an interesting candidate for biological screening in various disease models.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of a substituted indole carboxylate, as described in the hypothetical protocol.



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A general workflow for the synthesis and purification of indole derivatives.

Conclusion

Methyl 3-iodo-1H-indole-6-carboxylate is a compound of interest for which there is a significant gap in the experimental literature. This technical guide has consolidated the available computed data and provided context through the experimental data of analogous compounds. The proposed synthetic protocol and general workflow offer a starting point for researchers aiming to synthesize and study this molecule. Further investigation into the physical, chemical, and biological properties of **methyl 3-iodo-1H-indole-6-carboxylate** is warranted to explore its potential applications in drug discovery and materials science.

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References

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